

## AP14145: A Comparative Selectivity Profile Against Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AP14145** is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, which are considered a promising atrial-selective target for the management of atrial fibrillation.[1][2] This guide provides a comprehensive comparison of the selectivity profile of **AP14145** against a panel of other potassium channels and key cardiac ion channels, supported by experimental data.

## **Quantitative Selectivity Profile of AP14145**

The following table summarizes the inhibitory activity of **AP14145** against various ion channels, providing a clear comparison of its selectivity. The data has been compiled from electrophysiological studies.



| Ion Channel                    | Subtype                      | Common<br>Name        | Organism            | IC50 (μM)                               | % Inhibition<br>(at a given<br>concentrati<br>on) |
|--------------------------------|------------------------------|-----------------------|---------------------|-----------------------------------------|---------------------------------------------------|
| Potassium<br>Channels          |                              |                       |                     |                                         |                                                   |
| Calcium-<br>activated<br>(KCa) | KCa2.2 (SK2)                 | Small-<br>conductance | Human               | 1.1                                     |                                                   |
| KCa2.3 (SK3)                   | Small-<br>conductance        | Human                 | 1.1[3][4]           |                                         | •                                                 |
| KCa2.1 (SK1)                   | Small-<br>conductance        | Human                 | ~90% at 10<br>μM[4] | _                                       |                                                   |
| KCa1.1 (BK)                    | Big-<br>conductance          | Human                 | ~50% at 10<br>μM[4] | _                                       |                                                   |
| KCa3.1 (IK)                    | Intermediate-<br>conductance | Human                 | No effect[4]        | _                                       |                                                   |
| Voltage-gated<br>(Kv)          | Kv11.1                       | hERG                  | Human               | 71.8[4][5]                              |                                                   |
| Kv1.5                          | lKur                         | Human                 | > 30                | No significant<br>effect at 30<br>μM[4] |                                                   |
| Kv7.1/KCNE1                    | IKs                          | Human                 | > 30                | No significant<br>effect at 30<br>μM[4] | _                                                 |
| Kv4.3/KChiP                    | Ito                          | Human                 | > 30                | No significant<br>effect at 30<br>μΜ[4] | •                                                 |
| Inwardly-<br>rectifying (Kir)  | Kir3.1/Kir3.4                | IKACh                 | Human               | 9.3[4]                                  |                                                   |



| Kir2.1                           | IK1    | Human | > 30  | No significant<br>effect at 30<br>μM[4] |                                          |
|----------------------------------|--------|-------|-------|-----------------------------------------|------------------------------------------|
| Other<br>Cardiac Ion<br>Channels |        |       |       |                                         |                                          |
| Sodium<br>Channel                | Nav1.5 | INa   | Human | > 15                                    | No significant<br>effect at 15<br>μΜ[4]  |
| Calcium<br>Channel               | Cav1.2 | ICaL  | Human | > 10                                    | No significant<br>block at 1-10<br>μΜ[4] |

#### **Experimental Protocols**

The selectivity of **AP14145** was primarily determined using patch-clamp electrophysiology on heterologously expressed human ion channels in various cell lines.

#### **KCa2.x Channel Activity Assay**

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.2 or KCa2.3 channels.
- Patch-Clamp Configuration: Inside-out patch-clamp technique was utilized.
- Solutions: Symmetrical potassium solutions were used.
  - Intracellular (bath) solution: Contained a specific free calcium concentration (e.g., 400 nM) to activate the channels.
  - Extracellular (pipette) solution: Composition designed to isolate KCa currents.
- Voltage Protocol: Currents were elicited by applying voltage ramps (e.g., from -80 mV to +80 mV) every 2 seconds. This allows for the measurement of current over a range of voltages to construct a current-voltage (I-V) relationship.



 Data Analysis: The inhibitory effect of AP14145 was determined by applying increasing concentrations of the compound to the intracellular side of the patch and measuring the reduction in the KCa2 current. The IC50 value was calculated from the concentrationresponse curve.

#### **hERG (Kv11.1) Channel Activity Assay**

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Kv11.1 channel.
- Patch-Clamp Configuration: Whole-cell patch-clamp configuration.
- Solutions:
  - Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
  - Intracellular solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2).
- Voltage Protocol: A specific voltage protocol was used to elicit the characteristic hERG tail current. A typical protocol involves:
  - Holding the membrane potential at -80 mV.
  - A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.
  - A repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.
- Data Analysis: The effect of AP14145 was assessed by measuring the reduction in the peak
  tail current amplitude at various concentrations. The IC50 was determined by fitting the
  concentration-response data to the Hill equation.

### Other Ion Channel Assays (General Protocol)

For other voltage-gated potassium, sodium, and calcium channels, selectivity screening was likely performed using automated high-throughput patch-clamp systems.



- Cell Lines: HEK293 or CHO-K1 cells stably expressing the specific human ion channel of interest (e.g., Kv1.5, Nav1.5, Cav1.2).
- Patch-Clamp Configuration: Whole-cell patch-clamp.
- Solutions and Voltage Protocols: The specific composition of the intracellular and extracellular solutions, as well as the voltage protocols, were optimized for each ion channel to ensure robust and reliable current measurements. For example, sodium-free and potassium-free solutions are used to isolate calcium channel currents.
- Data Analysis: The percent inhibition at a given concentration or the IC50 value was determined by comparing the current in the presence and absence of AP14145.

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **AP14145** and the general workflow for assessing its selectivity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bsys.ch [bsys.ch]
- 4. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the "step-step-ramp" voltage protocol PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- To cite this document: BenchChem. [AP14145: A Comparative Selectivity Profile Against Potassium Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14907752#ap14145-selectivity-profiling-against-other-potassium-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com